

Technical Guide: Physical Characteristics of 1-Bromoocane-8,8,8-D3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromoocane-8,8,8-D3

Cat. No.: B3044196

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoocane-8,8,8-D3 is a deuterated analog of 1-bromoocane. The selective incorporation of deuterium at the terminal methyl group provides a valuable tool for researchers in various fields, particularly in mechanistic studies, as a tracer in metabolic investigations, and as an internal standard for mass spectrometry-based quantitative analysis. Understanding the physical characteristics of this isotopically labeled compound is crucial for its proper handling, application in experimental setups, and for the accurate interpretation of results. This guide provides a comprehensive overview of the known physical properties of **1-Bromoocane-8,8,8-D3**, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Data Presentation: Physical Properties

The following table summarizes the key physical characteristics of **1-Bromoocane-8,8,8-D3**. It is important to note that while the molecular weight and CAS number are specific to the deuterated compound, other physical properties are primarily based on the well-characterized non-deuterated 1-bromoocane. The isotopic substitution of three hydrogen atoms with deuterium is expected to have a minimal effect on the bulk physical properties such as boiling point, melting point, density, and refractive index.

Property	Value	Notes
Chemical Name	1-Bromooctane-8,8,8-D3	-
Synonyms	Octyl-d3 bromide	-
CAS Number	69373-25-7	[1]
Molecular Formula	C ₈ H ₁₄ D ₃ Br	-
Molecular Weight	196.14 g/mol	[1]
Boiling Point	~201 °C	Data for non-deuterated 1-bromooctane. [2] [3] [4]
Melting Point	~55 °C	Data for non-deuterated 1-bromooctane. [2]
Density	~1.118 g/mL at 25 °C	Data for non-deuterated 1-bromooctane. [2]
Refractive Index (n ²⁰ /D)	~1.452	Data for non-deuterated 1-bromooctane. [2]
Appearance	Colorless to pale yellow liquid	Based on non-deuterated 1-bromooctane.
Solubility	Insoluble in water; soluble in organic solvents.	Based on non-deuterated 1-bromooctane.
Isotopic Purity	Typically >98 atom % D	Varies by supplier.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1-Bromooctane-8,8,8-D3** are provided below. These protocols are based on standard laboratory procedures.

Synthesis of 1-Bromooctane-8,8,8-D3

This procedure is adapted from the synthesis of non-deuterated 1-bromooctane.[\[5\]](#)[\[6\]](#)

Materials:

- Octan-8,8,8-D3-1-ol
- Hydrobromic acid (48%)
- Concentrated sulfuric acid
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Distilled water
- Round-bottom flask with reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine Octan-8,8,8-D3-1-ol and hydrobromic acid.
- Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.
- Heat the mixture to reflux for several hours to ensure complete reaction.
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic layer successively with water, saturated sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure **1-Bromooctane-8,8,8-D3**.

Determination of Physical Properties

1. Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

- Melting point apparatus
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer

Procedure:

- Place a small amount of the **1-Bromoocetane-8,8,8-D3** sample into the small test tube.
- Invert the sealed capillary tube and place it inside the test tube with the sample.
- Attach the test tube to a thermometer and place it in the heating block of the melting point apparatus.
- Heat the sample gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.

2. Density Measurement

The density can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052.[2][7][8]

Apparatus:

- Digital density meter with an oscillating U-tube
- Syringe for sample injection

Procedure:

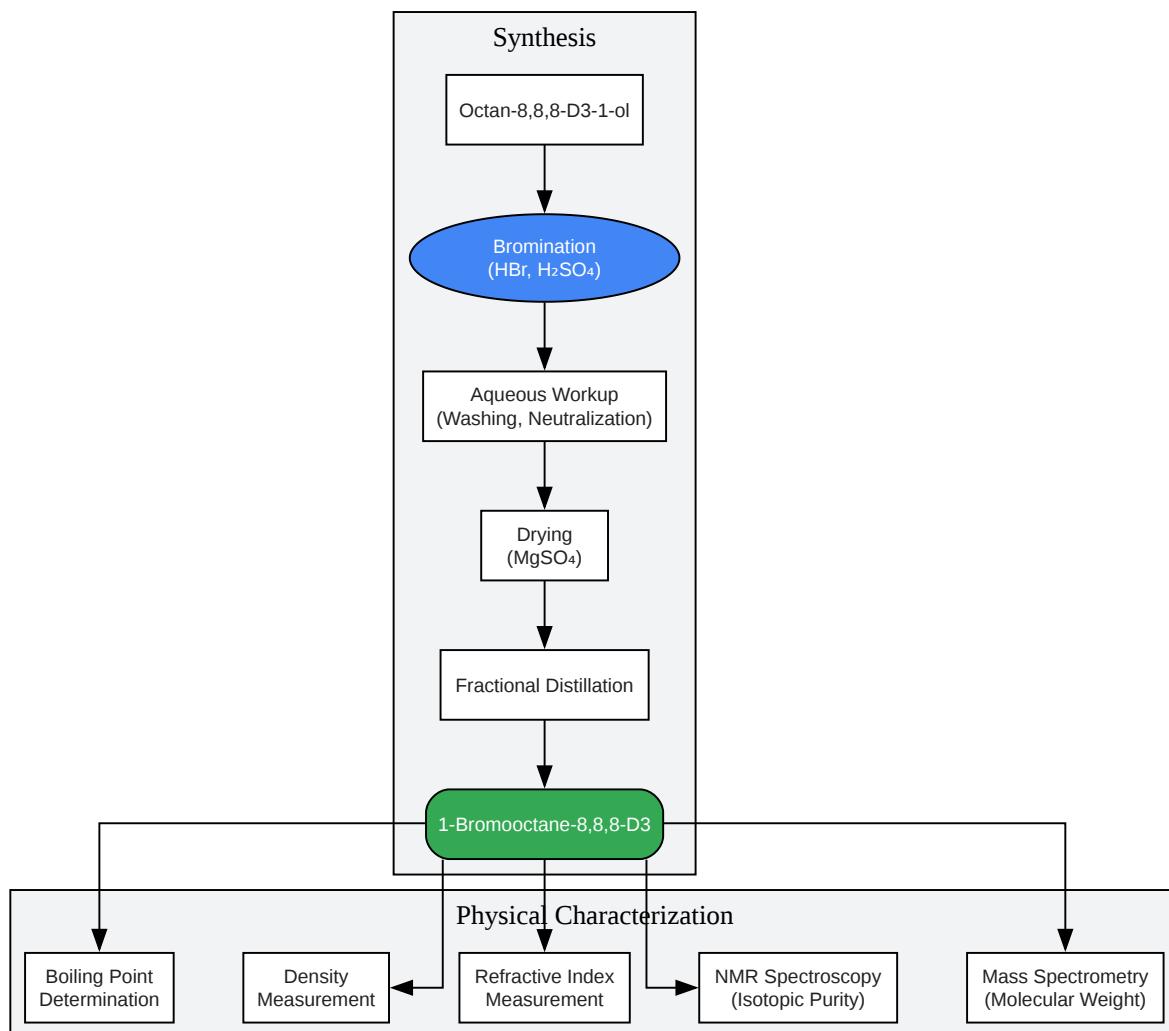
- Calibrate the digital density meter with dry air and distilled water at the desired temperature (e.g., 25 °C).
- Inject the **1-Bromoocetane-8,8,8-D3** sample into the measuring cell of the density meter, ensuring no air bubbles are present.
- Allow the sample to thermally equilibrate.
- The instrument will measure the oscillation period of the U-tube and calculate the density of the sample.
- Record the density reading from the instrument's display.

3. Refractive Index Measurement

The refractive index is measured using a refractometer, following a standard method like ASTM D1218.[\[4\]](#)

Apparatus:

- Abbe refractometer or a digital refractometer
- Constant temperature water bath (e.g., 20 °C)
- Dropper


Procedure:

- Calibrate the refractometer using a standard reference material with a known refractive index.

- Ensure the prism of the refractometer is clean and dry.
- Apply a few drops of the **1-Bromooctane-8,8,8-D3** sample onto the prism.
- Close the prism and allow the sample to equilibrate to the set temperature (e.g., 20 °C).
- For an Abbe refractometer, adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. For a digital refractometer, the reading will be displayed automatically.
- Record the refractive index (n^{20}/D , where 20 is the temperature and D refers to the sodium D-line).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **1-Bromooctane-8,8,8-D3**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and physical characterization of **1-Bromoocetane-8,8,8-D3**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 2. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 3. knowledge.reagecon.com [knowledge.reagecon.com]
- 4. store.astm.org [store.astm.org]
- 5. 1-Bromoocetane synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 1-Bromoocetane-8,8,8-D3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3044196#physical-characteristics-of-1-bromoocetane-8,8,8-d3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com